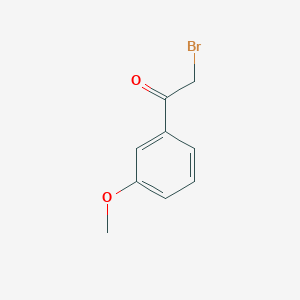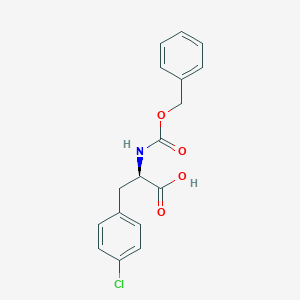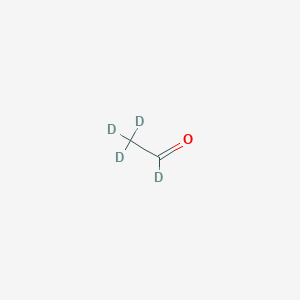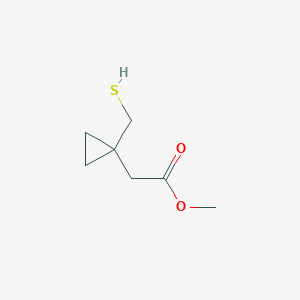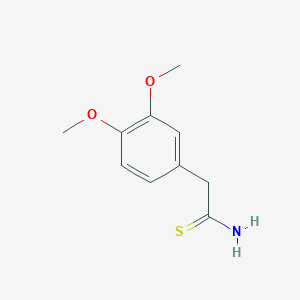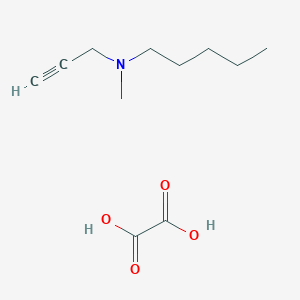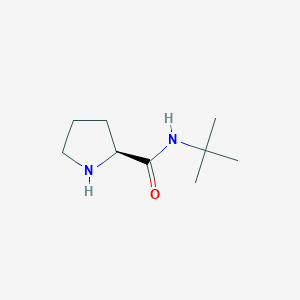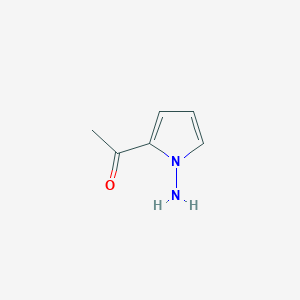
1-(1-Amino-1H-pyrrol-2-yl)ethanone
概要
説明
1-(1-Amino-1H-pyrrol-2-yl)ethanone, also known as APE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a pyrrole derivative that has both amine and ketone functional groups.
科学的研究の応用
1-(1-Amino-1H-pyrrol-2-yl)ethanone has been found to have several potential applications in scientific research. One of the most promising applications is in the field of medicinal chemistry, where it can be used as a starting material for the synthesis of novel drugs. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been reported to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, which make it a potential candidate for the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone is not fully understood. However, it is believed that the compound acts by modulating the activity of certain receptors in the brain and peripheral tissues. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been reported to inhibit the activity of cyclooxygenase enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators.
生化学的および生理学的効果
Studies have shown that 1-(1-Amino-1H-pyrrol-2-yl)ethanone has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and neuropathic pain. 1-(1-Amino-1H-pyrrol-2-yl)ethanone has also been reported to exhibit anticonvulsant activity, suggesting its potential use in the treatment of epilepsy. Additionally, it has been shown to have anxiolytic activity, which makes it a potential candidate for the treatment of anxiety disorders.
実験室実験の利点と制限
The advantages of using 1-(1-Amino-1H-pyrrol-2-yl)ethanone in lab experiments include its relatively simple synthesis method, its low cost, and its potential applications in various fields. However, there are also some limitations associated with the use of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, its solubility in water is limited, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(1-Amino-1H-pyrrol-2-yl)ethanone. One potential direction is the development of new drugs based on the structure of 1-(1-Amino-1H-pyrrol-2-yl)ethanone. Another direction is the exploration of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1-Amino-1H-pyrrol-2-yl)ethanone and its potential side effects.
特性
CAS番号 |
158883-64-8 |
|---|---|
製品名 |
1-(1-Amino-1H-pyrrol-2-yl)ethanone |
分子式 |
C6H8N2O |
分子量 |
124.14 g/mol |
IUPAC名 |
1-(1-aminopyrrol-2-yl)ethanone |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-3-2-4-8(6)7/h2-4H,7H2,1H3 |
InChIキー |
MGEJYYWLTJVEJS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=CN1N |
正規SMILES |
CC(=O)C1=CC=CN1N |
同義語 |
Ethanone, 1-(1-amino-1H-pyrrol-2-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


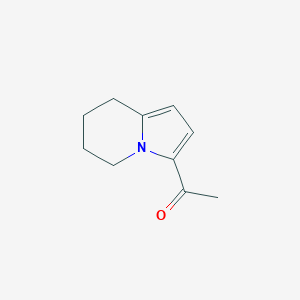
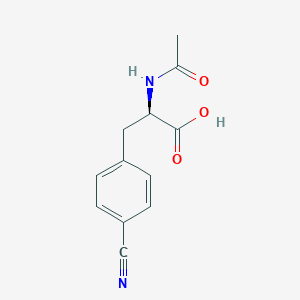
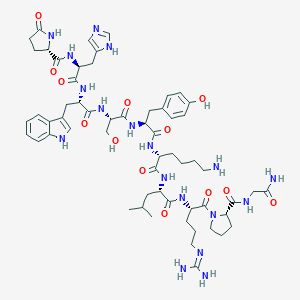
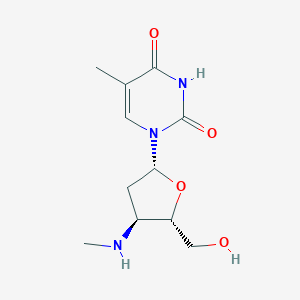
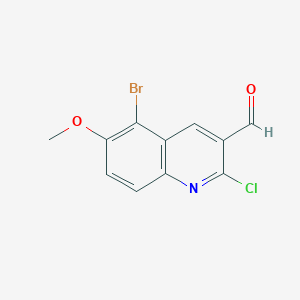
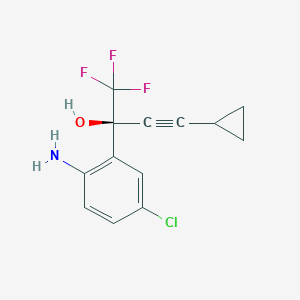
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid](/img/structure/B137905.png)
